1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a cyclopropyl group, a methoxyphenyl-substituted piperazine, and a dihydropyrazinone core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The reaction of 4-methoxyphenylamine with piperazine under appropriate conditions.
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropylation reaction.
Formation of the dihydropyrazinone core: This step involves the cyclization of the intermediate to form the dihydropyrazinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar mechanism of action.
Other fluoroquinolones: Compounds like levofloxacin and moxifloxacin, which share structural similarities and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-one |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-6-4-14(5-7-16)20-10-12-21(13-11-20)17-18(23)22(9-8-19-17)15-2-3-15/h4-9,15H,2-3,10-13H2,1H3 |
InChI Key |
QXTIAOOWCAQPSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN(C3=O)C4CC4 |
Origin of Product |
United States |
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